1-Cyclopropyl-3-(4-ethylphenyl)urea
Description
1-Cyclopropyl-3-(4-ethylphenyl)urea is an organic compound with the molecular formula C12H16N2O It is a urea derivative characterized by the presence of a cyclopropyl group and a 4-ethylphenyl group attached to the urea moiety
Properties
IUPAC Name |
1-cyclopropyl-3-(4-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-9-3-5-10(6-4-9)13-12(15)14-11-7-8-11/h3-6,11H,2,7-8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPLDSEYQOMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(4-ethylphenyl)urea typically involves the reaction of cyclopropylamine with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylamine+4-Ethylphenyl isocyanate→1-Cyclopropyl-3-(4-ethylphenyl)urea
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopropyl-3-(4-ethylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(4-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are performed under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea compounds.
Scientific Research Applications
1-Cyclopropyl-3-(4-ethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its pharmacological properties and potential use in drug discovery. It may interact with specific biological targets to exert therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for designing new functional materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-3-(4-ethylphenyl)urea can be compared with other similar compounds, such as:
- 1-Cyclopropyl-3-(2-ethylphenyl)urea
- 1-Cyclopropyl-3-(4-methylphenyl)urea
- 1-Cyclopropyl-3-(4-isopropylphenyl)urea
These compounds share a similar urea backbone but differ in the substituents attached to the phenyl ring. The differences in substituents can lead to variations in their chemical properties, reactivity, and biological activities. The uniqueness of 1-Cyclopropyl-3-(4-ethylphenyl)urea lies in its specific combination of cyclopropyl and 4-ethylphenyl groups, which may confer distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
